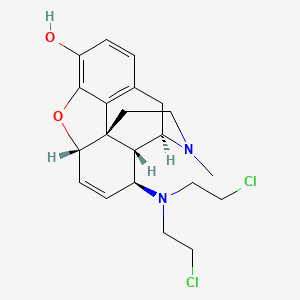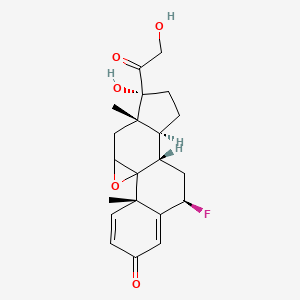
beta-Alanine, N-(3-(isooctyloxy)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Alanine, N-(3-(isooctyloxy)propyl)-: is a derivative of beta-alanine, a naturally occurring beta amino acid Beta-alanine itself is known for its role in enhancing muscular endurance and improving cardiovascular exercise performance
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Beta-Alanine, N-(3-(isooctyloxy)propyl)- typically involves the reaction of beta-alanine with 3-(isooctyloxy)propylamine. This reaction can be carried out under mild conditions, often using a coupling reagent to facilitate the formation of the amide bond between the beta-alanine and the 3-(isooctyloxy)propylamine .
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological methods, leveraging microbial fermentation processes to produce beta-alanine, which is then chemically modified to introduce the 3-(isooctyloxy)propyl group .
Chemical Reactions Analysis
Types of Reactions: Beta-Alanine, N-(3-(isooctyloxy)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, Beta-Alanine, N-(3-(isooctyloxy)propyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in enhancing cellular functions and metabolic processes. It may also be used in the development of new biomolecules with therapeutic properties .
Medicine: In medicine, Beta-Alanine, N-(3-(isooctyloxy)propyl)- is investigated for its potential use in drug development. Its ability to enhance muscular endurance and improve exercise performance makes it a candidate for sports medicine and rehabilitation .
Industry: Industrially, the compound is used in the production of various materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific mechanical and chemical characteristics .
Mechanism of Action
The mechanism by which Beta-Alanine, N-(3-(isooctyloxy)propyl)- exerts its effects involves its interaction with cellular receptors and enzymes. The compound can act as a precursor to carnosine, a dipeptide that plays a crucial role in muscle function and endurance. By increasing carnosine levels, the compound helps buffer intracellular pH, reducing muscle fatigue during high-intensity exercise .
Comparison with Similar Compounds
Beta-Alanine: The parent compound, known for its role in enhancing muscular endurance.
N-(3-(benzhydrylamino)-3-oxopropyl)benzamide: A derivative with significant antimicrobial properties.
N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide: Another derivative with notable antifungal activity.
Uniqueness: Beta-Alanine, N-(3-(isooctyloxy)propyl)- is unique due to the presence of the isooctyloxypropyl group, which imparts distinct chemical and physical properties. This modification enhances its solubility and stability, making it more suitable for various applications compared to its parent compound and other derivatives .
Properties
CAS No. |
81611-35-0 |
|---|---|
Molecular Formula |
C14H29NO3 |
Molecular Weight |
259.38 g/mol |
IUPAC Name |
3-[3-(6-methylheptoxy)propylamino]propanoic acid |
InChI |
InChI=1S/C14H29NO3/c1-13(2)7-4-3-5-11-18-12-6-9-15-10-8-14(16)17/h13,15H,3-12H2,1-2H3,(H,16,17) |
InChI Key |
DUBYGOJNAKZDEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOCCCNCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


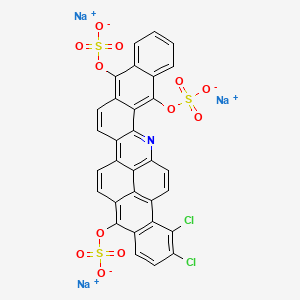
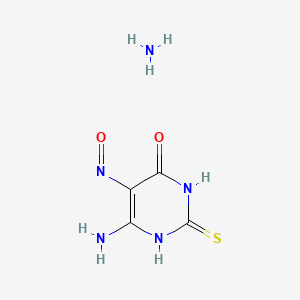
![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)
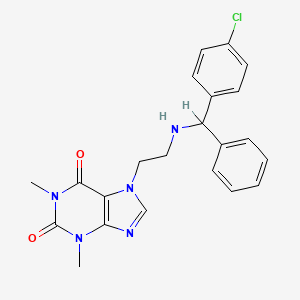
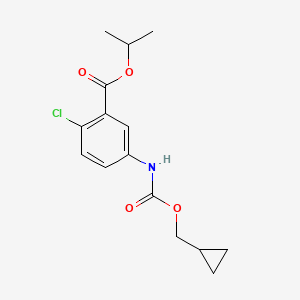

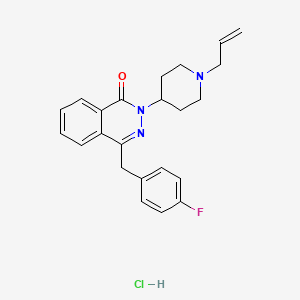
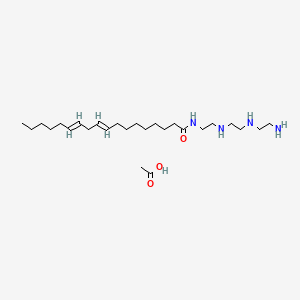
![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)
